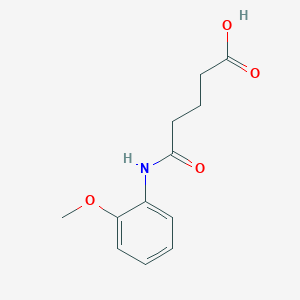

4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Description

Contextualizing Butyric Acid and its Functionalized Analogues in Organic Chemistry Research

Butyric acid, a short-chain fatty acid, is a fundamental building block in organic synthesis and medicinal chemistry. nih.gov Its derivatives are explored for a wide range of potential applications. nih.govkoreascience.kr Functionalized analogues of butyric acid are synthesized to modulate properties such as lipophilicity, chemical stability, and biological target interaction. nbinno.comnih.gov The modification of the basic butyric acid structure can lead to compounds with novel characteristics, making them valuable tools in the development of new chemical entities. nbinno.comacs.org Researchers often utilize these analogues to probe biological pathways or to serve as intermediates in the synthesis of more complex molecules. nbinno.com

Significance of Methoxy-substituted Phenylcarbamoyl Moieties in Compound Design

The incorporation of a methoxy-substituted phenylcarbamoyl moiety into a molecule is a strategic decision in compound design. The methoxy (B1213986) group (-OCH₃) is a small, yet influential, functional group that can significantly impact a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net Its presence can enhance binding affinity to biological targets through hydrogen bonding or other non-covalent interactions. researchgate.net

Furthermore, the position of the methoxy group on the phenyl ring (ortho, meta, or para) can dictate the molecule's conformation and its ability to fit into a specific binding pocket. youtube.comscispace.com In the context of N-phenylcarbamoyl derivatives, a methoxy substitution can alter the electronic nature of the aromatic ring and influence the hydrogen-bonding capabilities of the adjacent amide group. This makes methoxy-substituted phenylcarbamoyl moieties a key feature for medicinal chemists aiming to fine-tune the properties of a lead compound. youtube.comdrughunter.com For instance, studies on related hybrid glutaric acid-amides have shown that a 2-methoxy derivative adopts a distinct mode of supramolecular association in the solid state compared to other substituted analogues. mdpi.com

Overview of Research Trajectories for 4-(2-Methoxy-phenylcarbamoyl)-butyric Acid

Research on this compound, also known as N-(2-methoxyphenyl)succinamic acid, appears to be centered on its synthesis and structural characterization. The compound is a derivative of succinic acid and 2-methoxyaniline. Investigations into similar molecules, such as other substituted N-phenylcarbamoyl butanoic acids, have focused on their synthesis, spectroscopic analysis, and X-ray crystallography to understand their molecular and supramolecular structures. mdpi.com

The specific placement of the methoxy group at the ortho position is of particular interest as it can induce significant conformational twists in the molecule. mdpi.com This structural feature influences how the molecules pack in a crystal lattice and the types of intermolecular interactions they form, such as hydrogen bonding. Therefore, the research trajectory for this compound likely involves its preparation and detailed analysis to elucidate the structural effects of the ortho-methoxy substituent. researchgate.netmdpi.com

Scope and Objectives of Academic Investigations on this compound

The primary objectives of academic studies involving this compound and its analogues are typically to:

Develop efficient synthetic routes for its preparation. mdpi.commdpi.com

Perform comprehensive spectroscopic characterization using techniques like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. researchgate.net

Determine the three-dimensional molecular structure through single-crystal X-ray diffraction. mdpi.comresearchgate.net

Investigate the influence of the ortho-methoxy group on the compound's conformation and solid-state packing. mdpi.com

Analyze the intermolecular interactions, particularly hydrogen-bonding patterns, to understand the resulting supramolecular architecture. mdpi.comresearchgate.net

These fundamental investigations provide valuable insights into structure-property relationships, which are crucial for the rational design of new materials and molecules with specific, desired characteristics.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 401629-34-3 | matrixscientific.comechemi.com |

| Molecular Formula | C₁₂H₁₅NO₄ | matrixscientific.comechemi.com |

| Molecular Weight | 237.26 g/mol | matrixscientific.comechemi.com |

| IUPAC Name | 5-(2-methoxyanilino)-5-oxopentanoic acid | echemi.com |

| Boiling Point | 469.6°C | echemi.com |

| Flash Point | 237.8°C | echemi.com |

| XLogP3 | 1.96160 | echemi.com |

| PSA | 75.63000 | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHDZDREUYJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354038 | |

| Record name | 4-(2-Methoxy-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401629-34-3 | |

| Record name | 4-(2-Methoxy-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Methoxy Phenylcarbamoyl Butyric Acid and Analogues

Established Synthetic Pathways to N-Phenylcarbamoyl Butyric Acid Scaffolds

The creation of N-phenylcarbamoyl butyric acid scaffolds hinges on the formation of a stable amide bond. Various methodologies have been developed to achieve this, often tailored to the specific functionalities present in the precursors.

General Approaches to Carbamoyl (B1232498) Formation with Butyric Acid Derivatives

The most direct and widely employed method for forming the carbamoyl group in this context is the reaction between a carboxylic acid derivative and an amine. Acid anhydrides are particularly effective reagents for this transformation due to their higher reactivity compared to carboxylic acids. reactory.app For the synthesis of N-phenylcarbamoyl butyric acid scaffolds, glutaric anhydride (B1165640) is a common starting material. nih.govresearchgate.net The reaction of glutaric anhydride with an aniline (B41778) derivative proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride and the formation of the desired N-aryl-glutaramic acid. reactory.app

This reaction is advantageous as it often proceeds under mild conditions and can be carried out in a variety of solvents. The general reaction is depicted below:

Alternative approaches include the use of acyl chlorides derived from butyric acid, which are even more reactive than anhydrides, or the direct coupling of the carboxylic acid with the amine using coupling agents. However, the use of glutaric anhydride is often preferred for its operational simplicity and the avoidance of generating corrosive byproducts like hydrogen chloride.

Strategies for Introducing the Methoxy-Phenyl Moiety

The introduction of the methoxy-phenyl moiety is typically achieved by selecting the appropriately substituted aniline as a starting material. In the case of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid, 2-methoxyaniline is the key precursor. The methoxy (B1213986) group is generally stable under the conditions required for amide bond formation and does not require a protecting group.

In broader synthetic contexts, the methoxy group can be introduced onto an aromatic ring through various methods, such as nucleophilic aromatic substitution on an activated aryl halide or through palladium-catalyzed coupling reactions with methoxy-containing boronic acids (Suzuki coupling). escholarship.org However, for the direct synthesis of the target compound, the use of commercially available 2-methoxyaniline is the most straightforward approach.

Specific Synthetic Routes for this compound

The synthesis of this compound is most efficiently achieved through the reaction of glutaric anhydride with 2-methoxyaniline.

Reaction Conditions and Optimizations

The reaction between glutaric anhydride and 2-methoxyaniline can be performed under various conditions. Typically, the reaction is carried out in an aprotic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), at room temperature or with gentle heating. researchgate.net The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Optimization of the reaction may involve screening different solvents and temperatures to maximize the yield and minimize reaction time. The stoichiometry of the reactants is typically a 1:1 molar ratio. The use of a slight excess of the amine can sometimes be employed to ensure complete consumption of the anhydride.

A summary of typical reaction conditions is provided in the table below.

| Parameter | Conditions |

| Reactants | Glutaric anhydride, 2-Methoxyaniline |

| Solvent | Acetone, THF, Dioxane |

| Temperature | Room temperature to reflux |

| Stoichiometry | 1:1 molar ratio (or slight excess of amine) |

| Reaction Time | 2 - 24 hours |

Precursor Identification and Synthesis

The primary precursors for the synthesis of this compound are glutaric anhydride and 2-methoxyaniline.

Glutaric Anhydride: This is a commercially available cyclic dicarboxylic anhydride derived from glutaric acid. nih.gov It can be prepared by the dehydration of glutaric acid, often by heating. reactory.app Glutaric acid itself can be synthesized through various methods, including the oxidation of cyclopentanone (B42830) or from renewable resources like L-glutamic acid. researchgate.net

2-Methoxyaniline: Also known as o-anisidine, this is a readily available aromatic amine.

The properties of these precursors are summarized in the following table.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Glutaric anhydride | C₅H₆O₃ | 114.10 | White crystalline solid |

| 2-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellow liquid |

Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

One key area of focus is the use of bio-based starting materials. For instance, succinic acid, a close analogue of glutaric acid, is now being produced commercially from the fermentation of renewable feedstocks. mcgill.ca Similar bio-based routes to glutaric acid are under investigation. researchgate.net The use of such renewable precursors would significantly reduce the environmental footprint of the synthesis.

Furthermore, the choice of solvent is a critical aspect of green chemistry. The use of greener solvents, or even solvent-free reaction conditions (mechanochemistry), can minimize waste and environmental impact. researchgate.net While traditional organic solvents are effective, research into more benign alternatives is ongoing. The reaction itself is highly atom-economical, as the primary byproduct is minimal, especially in the case of the anhydride route.

Advanced Synthetic Techniques and Innovations

Recent advancements in synthetic methodologies have provided innovative approaches for the efficient and selective synthesis of carbamoyl butyric acid derivatives and their analogues. These techniques offer advantages in terms of reaction times, yields, and the ability to control stereochemistry, which is crucial for the development of pharmacologically active molecules.

Microwave-Assisted Synthesis of Carbamoyl Butyric Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of amide bonds. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of byproducts. mdpi.comacs.org This technology is particularly advantageous for the synthesis of compounds like this compound, which involves the reaction of an amine with a carboxylic acid derivative.

The synthesis of N-aryl amides, structurally similar to the target compound, has been shown to be highly efficient under microwave irradiation. For instance, the reaction of succinic anhydride with aniline to form N-phenylsuccinimide, a process analogous to the formation of the amide bond in this compound from glutaric anhydride and 2-methoxyaniline, demonstrates the significant advantages of MAOS. nih.gov In a conventional heating approach, this reaction can take several hours to complete. In contrast, microwave-assisted synthesis can achieve the desired product in a matter of minutes with moderate to good yields. nih.gov

The mechanism of microwave heating involves the direct coupling of electromagnetic energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. sphinxsai.com This efficient energy transfer can overcome the activation energy barrier for the reaction more effectively than conventional heating methods. nih.gov For the synthesis of carbamoyl butyric acid derivatives, this translates to a faster formation of the intermediate amidoacid, followed by a rapid cyclization or, in the case of the target compound, stabilization to the final amide product.

The table below illustrates the typical improvements observed in the synthesis of an analogous N-aryl amide using microwave irradiation compared to conventional heating.

Stereoselective Synthesis Approaches for Related Butyric Acid Compounds

The introduction of stereocenters into butyric acid derivatives is of significant interest in medicinal chemistry, as the chirality of a molecule can profoundly influence its biological activity. Several stereoselective synthesis approaches can be applied to create chiral analogues of this compound, where one or more stereogenic centers are present in the butyric acid backbone.

One common strategy involves the asymmetric alkylation of chiral enolates derived from succinic acid derivatives. By employing chiral auxiliaries, such as those developed in Evans's asymmetric synthesis, it is possible to achieve highly regio- and stereoselective alkylation to introduce a substituent at the α- or β-position of the succinate (B1194679) backbone. rsc.orgrsc.org Subsequent removal of the chiral auxiliary yields the enantiomerically enriched substituted succinic acid derivative.

Another powerful approach is the catalytic asymmetric conjugate addition to α,β-unsaturated dicarboxylic acid derivatives. Organocatalysis, using chiral amines or squaramides, has been successfully employed for the asymmetric Michael addition of various nucleophiles to introduce chirality. researchgate.net This method allows for the enantioselective synthesis of substituted succinic acid derivatives with high yields and enantiomeric excesses.

Furthermore, the stereoselective reduction of γ-keto acids presents an effective route to chiral γ-hydroxy butyric acid derivatives, which can be further functionalized. rsc.orgacs.org The use of chiral reducing agents or catalysts can afford specific diastereomers of the corresponding lactones, which are precursors to the desired chiral butyric acid compounds. acs.org

The following table summarizes representative stereoselective methods applicable to the synthesis of chiral butyric acid analogues.

| Method | Substrate Type | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral iron succinoyl complex | Butyl-lithium and alkyl halides | High regio- and stereoselectivity | rsc.orgrsc.org |

| Asymmetric Conjugate Addition | Chalcones and bis(arylidene)acetones | C2-symmetric tertiary amine-squaramide organocatalyst | Enantiomerically enriched succinic acid derivatives | researchgate.net |

| Diastereoselective Reduction | Cyclic γ-keto acids | Silane reagents or trialkylborohydrides | Access to respective diastereomers of γ-lactones | acs.org |

| Dynamic Kinetic Resolution | Racemic γ-keto carboxylic acids | Ru-catalyzed asymmetric transfer hydrogenation | High diastereo- and enantioselectivities | rsc.org |

Scale-Up Considerations in Research Synthesis

The transition of a synthetic route from a laboratory research scale to a larger, pilot plant or industrial scale presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process. pharmafeatures.com For the synthesis of a compound like this compound, which may have pharmaceutical applications, these considerations are of paramount importance. acs.org

Reaction Conditions and Process Safety: Amidation reactions can be exothermic, and the heat generated must be effectively managed on a larger scale to prevent thermal runaways. The choice of solvent, reaction concentration, and the rate of reagent addition are critical parameters that need to be optimized for efficient heat transfer in large reactors. researchgate.net The use of coupling reagents, which are often employed to facilitate amide bond formation, can also introduce safety hazards. Some reagents may be highly reactive, toxic, or generate gaseous byproducts that need to be properly vented. acs.orgscribd.com

Reagent Selection and Stoichiometry: On a large scale, the cost, availability, and handling of reagents become significant factors. researchgate.net Reagents that are suitable for small-scale synthesis may not be economically viable for industrial production. The stoichiometry of the reaction must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities. researchgate.net The choice of base, if required for the amidation, is also crucial, as it can influence the reaction rate and the impurity profile. scribd.com

Work-up and Purification: The isolation and purification of the product on a large scale can be challenging. Extraction and filtration processes that are straightforward in the lab may be more complex and time-consuming in a plant setting. The choice of solvents for extraction and crystallization needs to be carefully evaluated for their efficiency, safety, and environmental impact. researchgate.net The removal of byproducts from coupling reagents can be particularly problematic and may require specific purification techniques. researchgate.net

Impurity Profile and Control: Maintaining a consistent and well-defined impurity profile is a critical aspect of pharmaceutical manufacturing. pharmafeatures.com Side reactions that are negligible on a small scale can become significant at a larger scale, leading to the formation of unacceptable levels of impurities. pharmafeatures.com Robust analytical methods are required to monitor the reaction progress and to identify and quantify any impurities in the final product.

The following table outlines key considerations for the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale | Large Scale Considerations |

|---|---|---|

| Heat Management | Easily controlled with standard lab equipment. | Requires efficient reactor cooling systems to manage exotherms. |

| Reagent Addition | Rapid addition is often possible. | Controlled addition rate is critical to manage heat and side reactions. |

| Reagent Cost & Availability | Less critical. | A major factor in process viability. |

| Solvent Selection | Wide range of solvents can be used. | Limited by safety, environmental regulations, and cost. |

| Work-up Procedure | Simple extractions and filtrations. | Requires optimization for large volumes and equipment. |

| Impurity Profile | Minor impurities may be acceptable. | Strict control and characterization of all impurities are necessary. |

Structural Characterization and Analytical Methodologies of 4 2 Methoxy Phenylcarbamoyl Butyric Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the connectivity of atoms, molecular weight, and functional groups present in 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear in distinct regions, corresponding to the different chemical environments of the hydrogen atoms in the molecule. The aromatic protons on the methoxy-substituted phenyl ring would typically resonate in the downfield region (δ 6.8-8.5 ppm). The proton of the carboxylic acid group is expected to be a broad singlet further downfield (δ 10-12 ppm), while the amide proton (N-H) would also appear as a singlet in the downfield region. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. The aliphatic protons of the butyric acid chain would be found in the upfield region (δ 1.8-2.5 ppm), exhibiting characteristic splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would correspond to the carbonyl carbons of the carboxylic acid and the amide group, typically in the most downfield region of the spectrum (δ 170-180 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at a characteristic chemical shift. The carbon of the methoxy group itself would be found further upfield (around δ 55-60 ppm). The aliphatic carbons of the butyric acid chain would produce signals in the upfield region of the spectrum (δ 20-40 ppm).

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures. For instance, in a related compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, the carboxylic acid and amide carbonyl carbons appear at δ 174.6 and 171.7 ppm, respectively. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 175 - 180 |

| Amide (-CONH-) | 8.0 - 9.5 (s, 1H) | 170 - 175 |

| Aromatic (C₆H₄) | 6.8 - 8.2 (m, 4H) | 110 - 160 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s, 3H) | 55 - 60 |

| Aliphatic (-CH₂CH₂CH₂-) | 1.8 - 2.5 (m, 6H) | 20 - 40 |

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The exact mass of this compound is 237.1001 g/mol , corresponding to the molecular formula C₁₂H₁₅NO₄. echemi.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable insights into the molecule's structure. For this compound, common fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the amide bond, and fragmentation of the butyric acid chain. For example, a related compound, 4-(4-Methoxyphenyl)butyric acid, shows major fragments at m/z 134 and 121, which can be attributed to cleavages in the butyric acid chain and rearrangements of the methoxyphenyl group. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄ | echemi.com |

| Molecular Weight | 237.26 g/mol | matrixscientific.com |

| Exact Mass | 237.1001 g/mol | echemi.com |

| Predicted Key Fragmentations | Cleavage of amide bond, loss of COOH, fragmentation of the alkyl chain. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The N-H stretching of the secondary amide would be observed as a band in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) would typically appear as a strong absorption around 1630-1680 cm⁻¹. The C-N stretching and N-H bending (Amide II band) would be found around 1510-1570 cm⁻¹. Additionally, C-O stretching from the methoxy group and the carboxylic acid would be visible in the 1000-1300 cm⁻¹ region, and aromatic C-H and C=C stretching bands would also be present. For comparison, a similar compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, shows characteristic IR absorptions at 3283 cm⁻¹ (N-H stretch), 2887 cm⁻¹ (O-H stretch), 1695 cm⁻¹ (C=O stretch of carboxylic acid), and 1653 cm⁻¹ (amide C=O stretch). mdpi.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretch |

| Carboxylic Acid C=O | 1700 - 1725 | Stretch |

| Amide N-H | 3200 - 3400 | Stretch |

| Amide C=O (Amide I) | 1630 - 1680 | Stretch |

| Amide N-H bend, C-N stretch (Amide II) | 1510 - 1570 | Bend/Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C-O (Methoxy and Acid) | 1000 - 1300 | Stretch |

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound and for quantitative analysis. A reversed-phase HPLC method would likely be suitable for this compound. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid group is protonated.

The purity of the compound can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. A similar compound, 4-(4-Methoxyphenyl)butyric acid, can be analyzed by reversed-phase HPLC using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Interactive Data Table: Exemplar HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS would be challenging. Therefore, derivatization to a more volatile form, such as esterification of the carboxylic acid group, would likely be necessary.

This derivatization would make the compound amenable to GC analysis. The subsequent mass spectrometry detection would allow for the identification of the derivatized compound and any volatile impurities. The analysis of short-chain fatty acids by GC-MS often requires derivatization to improve their chromatographic properties. shimadzu.com The mass spectrometer provides fragmentation patterns that can be used to confirm the identity of the derivatized analyte and to identify any volatile impurities that may be present in the sample.

Interactive Data Table: General GC-MS Parameters for Derivatized Analysis

| Parameter | Condition |

| Derivatization Agent | e.g., Diazomethane or a silylating agent like BSTFA |

| Column | Capillary column with a suitable stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature to separate components |

| MS Ionization | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Advanced Separation Techniques (e.g., UPLC, LC-MS)

Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for the separation, identification, and quantification of this compound. These methods offer high resolution, sensitivity, and speed, making them ideal for assessing the purity of the compound and identifying any potential impurities.

UPLC Analysis: UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) to achieve higher separation efficiency and faster analysis times compared to traditional HPLC. For an acidic compound like this compound, a reversed-phase UPLC method is typically employed. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile. oup.comtandfonline.com

LC-MS Analysis: Coupling liquid chromatography with mass spectrometry provides mass information that aids in the unequivocal identification of the compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. Given its acidic nature, the analysis is often performed in negative ionization mode ([M-H]⁻), which typically provides high sensitivity. chromforum.org The mass spectrometer detects the mass-to-charge ratio (m/z) of the deprotonated molecule, confirming its molecular weight.

A typical LC-MS analysis would involve a similar chromatographic setup as UPLC, with the eluent being directly introduced into the mass spectrometer. The high-resolution mass spectrometry (HRMS) capability of instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer can provide a highly accurate mass measurement, further confirming the elemental composition. oup.com

Interactive Table: Illustrative UPLC-MS Parameters Below are typical parameters that could be used for the analysis of this compound.

| Parameter | Value |

| Chromatography System | UPLC |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Quadrupole Time-of-Flight (QTOF) |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 2.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Expected [M-H]⁻ (m/z) | 236.0928 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsion angles, which dictate the molecule's conformation.

For a compound like this compound, single crystals suitable for X-ray diffraction are grown from an appropriate solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Studies on structurally similar compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, reveal key structural features that would be anticipated in the target molecule. mdpi.com These include the formation of hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact. The planarity of the phenyl and amide groups, as well as the conformation of the butyric acid chain, are critical parameters determined by this method.

Interactive Table: Representative Crystallographic Data The following table presents plausible crystallographic data for this compound, based on data from analogous structures. mdpi.commdpi.com

| Parameter | Illustrative Value |

| Empirical Formula | C₁₂H₁₅NO₄ |

| Formula Weight | 237.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.65 |

| b (Å) | 5.40 |

| c (Å) | 20.20 |

| β (°) | 90.82 |

| Volume (ų) | 1052.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.498 |

| Absorption Coefficient (mm⁻¹) | 0.850 |

| Reflections Collected | 15490 |

| Unique Reflections | 2945 |

| Final R indices [I > 2σ(I)] | R₁ = 0.043, wR₂ = 0.120 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. velp.com This method serves to verify the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry and X-ray crystallography.

The procedure typically involves combustion analysis, where a small, precisely weighed sample of the compound is completely burned in an oxygen-rich atmosphere at high temperatures. universallab.org The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then quantitatively measured by various detection methods, such as thermal conductivity or infrared spectroscopy. The oxygen content is usually determined by pyrolysis in an inert atmosphere.

The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula, C₁₂H₁₅NO₄. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Interactive Table: Elemental Analysis Data This table shows the theoretical elemental composition of this compound and representative experimental results.

| Element | Theoretical % | Found % |

| Carbon (C) | 60.75 | 60.71 |

| Hydrogen (H) | 6.37 | 6.41 |

| Nitrogen (N) | 5.90 | 5.88 |

Derivatives and Analogues of 4 2 Methoxy Phenylcarbamoyl Butyric Acid in Research

Design and Synthesis of Novel Derivatives

The design of new derivatives of 4-(2-methoxy-phenylcarbamoyl)-butyric acid is often guided by computational modeling and a deep understanding of the target biological system. The synthesis of these novel compounds relies on established and innovative organic chemistry methodologies to achieve the desired structural modifications.

The phenyl ring of this compound is a prime site for modification to influence the compound's electronic properties, lipophilicity, and metabolic stability.

One common modification is fluorination . The introduction of fluorine atoms can significantly alter the compound's properties due to fluorine's high electronegativity and small size. For instance, the synthesis of fluorinated analogues can be achieved through various methods, including the use of fluorinated starting materials or late-stage fluorination techniques. A general approach to synthesizing a fluorinated derivative could involve the reaction of a fluorinated aniline (B41778) with glutaric anhydride (B1165640) to form the corresponding N-(fluorophenyl)glutaramic acid. For example, the synthesis of 4-(4-fluorobenzoyl)butyric acid is achieved by reacting fluorobenzene (B45895) with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride google.com.

Table 1: Examples of Phenyl Ring Modifications and Synthetic Approaches

| Modification | Example Substituent | Potential Synthetic Approach | Reference for Analogy |

|---|---|---|---|

| Fluorination | Fluoro group | Reaction of a fluoro-substituted aniline with glutaric anhydride. | google.com |

| Additional Alkoxy Groups | Methoxy (B1213986), Ethoxy | Use of anilines with multiple alkoxy substituents in the initial amidation reaction. | nih.gov |

| Halogenation | Chloro, Bromo | Starting with the corresponding halogenated 2-methoxyaniline. | researchgate.net |

Beyond fluorination, the introduction of other substituents such as chloro, bromo, methyl, or additional methoxy groups can also be explored to fine-tune the molecule's properties. The synthesis of these derivatives would typically start from the appropriately substituted 2-methoxyaniline, which is then reacted with glutaric anhydride.

Altering the length and saturation of the butyric acid chain can impact the molecule's flexibility, conformation, and ability to interact with biological targets.

Chain Length Modification: The length of the alkyl chain can be varied by using different dicarboxylic acid anhydrides in the initial synthesis. For example, reacting 2-methoxyaniline with succinic anhydride would yield the corresponding N-(2-methoxyphenyl)succinamic acid, which has a shorter chain. Conversely, using adipic or pimelic anhydride would result in longer chain analogues.

Introduction of Unsaturation: The introduction of double or triple bonds into the butyric acid chain can create more rigid analogues. This can be achieved through various synthetic routes, such as starting with unsaturated dicarboxylic acids or by performing elimination reactions on suitably functionalized saturated precursors. These modifications can lead to conformationally restricted analogues, which can provide valuable insights into the bioactive conformation of the molecule nih.gov.

The carboxylic acid group of this compound is a key functional handle for the synthesis of ester and amide derivatives. These derivatives are often explored to improve properties such as cell permeability and metabolic stability, or to act as prodrugs.

Ester Derivatives: Esterification of the carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common approach masterorganicchemistry.comchemguide.co.ukathabascau.catruman.edu. For instance, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield the corresponding ethyl ester.

Amide Derivatives: The synthesis of amide derivatives involves coupling the carboxylic acid with a primary or secondary amine. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with the desired amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid can be used to facilitate the direct amidation of the carboxylic acid with an amine google.comorgsyn.orgresearchgate.net.

The carboxylic acid functionality of this compound allows for its conjugation to other biologically relevant molecules, such as porphyrins and chlorins, to create hybrid molecules with novel properties. Porphyrins and their derivatives are known for their applications in photodynamic therapy (PDT).

The conjugation is typically achieved by forming a stable amide bond between the carboxylic acid of our title compound and an amine group on the porphyrin scaffold nih.govresearchgate.net. The carboxylic acid is usually activated in situ using coupling agents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with the amine on the porphyrin mdpi.comnih.gov. This strategy has been widely used to link various molecules to porphyrins to enhance their water solubility and target specificity.

Structure-Activity Relationship (SAR) Studies of N-Phenylcarbamoyl Butyric Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how different structural features of a molecule contribute to its biological activity. For N-phenylcarbamoyl butyric acid derivatives, SAR studies typically involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological endpoint.

While specific SAR studies on this compound are not extensively documented in the public domain, the influence of the methoxy group's position has been studied in other classes of compounds, providing valuable insights. For example, in a series of betulinic acid derivatives, di- and tri-methoxy substitutions on a cinnamic acid moiety were found to be more potent as anti-HIV agents than mono-methoxy derivatives, with the 3,4-dimethoxy substitution being optimal nih.gov. The methoxy group is a prevalent substituent in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters nih.gov.

In the context of N-phenylcarbamoyl butyric acid derivatives, moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) would be expected to have a significant impact on the molecule's properties. For instance, the crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid reveals a specific packing arrangement and intermolecular interactions that would differ from the ortho-substituted analogue researchgate.net. The position of the methoxy group can affect the orientation of the phenyl ring relative to the rest of the molecule, which in turn can influence its interaction with a biological target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-fluorobenzoyl)butyric acid |

| N-(fluorophenyl)glutaramic acid |

| 2-methoxyaniline |

| glutaric anhydride |

| N-(2-methoxyphenyl)succinamic acid |

| succinic anhydride |

| adipic anhydride |

| pimelic anhydride |

| dicyclohexylcarbodiimide |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| N-hydroxysuccinimide |

| 4-[(3-methoxyphenyl)carbamoyl]butanoic acid |

Influence of Substituents on Biological Recognition and Interaction Profiles

The biological recognition and interaction profiles of derivatives related to this compound are significantly influenced by the nature and position of substituents on the molecule. Key structural features, including the methoxy group on the phenyl ring, the length and flexibility of the butyric acid chain, and the amide linkage, all play crucial roles in how these molecules interact with biological targets.

The methoxy group, in particular, is a prevalent feature in many biologically active compounds and approved drugs. nih.gov Its influence stems from a combination of steric and electronic effects, as well as its ability to alter physicochemical properties like lipophilicity and metabolic stability. The position of the methoxy group on the phenyl ring is also critical; for instance, studies on other molecular scaffolds have shown that moving a methoxy group from the para- to the ortho- or meta- position can significantly alter biological activity and pharmacokinetic properties. nih.gov In the context of this compound, the ortho-methoxy group can influence the conformation of the amide linkage through steric hindrance, potentially locking the molecule into a specific orientation that is favorable for binding to a biological target. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor or enzyme active site. nih.gov

Structure-activity relationship (SAR) studies on related compounds, such as salicylanilides and other carboxamide derivatives, have demonstrated that modifications to the phenyl ring can have a profound impact on biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its ability to participate in key interactions. researchgate.net Lipophilicity is another critical factor, with studies showing that either increasing or decreasing this property can modulate activity, depending on the specific biological target. researchgate.net The butyric acid portion of the molecule also contributes to its interaction profile. The carboxylic acid group is ionizable at physiological pH, allowing for ionic interactions with positively charged residues in a binding pocket. The four-carbon chain provides a degree of conformational flexibility, which can be advantageous for fitting into a binding site. mdpi.com

The interplay between these different structural components is complex, and subtle changes can lead to significant differences in biological activity. The table below summarizes the potential influence of various substituents on the biological profile of this compound derivatives, based on findings from related classes of compounds.

| Substituent/Modification | Potential Influence on Biological Recognition and Interaction |

| Position of Methoxy Group | Can alter molecular conformation and hydrogen bonding patterns, affecting binding affinity and selectivity. nih.gov |

| Additional Phenyl Ring Substituents | Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, influencing target interactions. researchgate.net |

| Alkyl Chain Length | Modifying the length of the carboxylic acid chain can alter the molecule's flexibility and the positioning of the terminal carboxylate group for optimal interaction. |

| Amide Bond Modification | Replacing the amide bond with other linkers can change the molecule's hydrogen bonding capabilities and conformational rigidity. |

| Bioisosteric Replacement of Methoxy Group | Replacing the methoxy group with other functionalities (e.g., fluorine) can fine-tune lipophilicity and metabolic stability. |

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis and screening of large numbers of derivatives of a lead compound like this compound. semanticscholar.org This high-throughput approach allows for the systematic exploration of the chemical space around a core scaffold, enabling the identification of analogues with improved biological activity, selectivity, or pharmacokinetic properties.

One common strategy for creating a library of derivatives of this compound would be to use a solid-phase synthesis approach. acs.org In this method, one of the starting materials is attached to a solid support, such as a resin bead. For example, glutaric anhydride could be attached to a resin, and then reacted with a library of different anilines, each with unique substituents on the phenyl ring. This would generate a library of compounds with variations in the "phenylcarbamoyl" portion of the molecule. Alternatively, 2-methoxyaniline could be attached to the resin, and then reacted with a library of different dicarboxylic acids of varying lengths and functionalities.

Another powerful combinatorial technique is solution-phase parallel synthesis. This approach involves running multiple reactions in parallel in separate reaction vessels, often in a multi-well plate format. This allows for the creation of a spatially addressed library, where the structure of the compound in each well is known. For the synthesis of this compound derivatives, a library of carboxylic acids could be reacted with a library of anilines in a grid-like fashion to generate a large number of distinct products. researchgate.net

Positional scanning is another sophisticated combinatorial method that can be employed. nih.gov In this technique, a series of sub-libraries are created where at each position of diversity, a specific building block is held constant while all other positions are varied. By screening these sub-libraries, it is possible to identify the optimal substituent for each position on the scaffold.

The general workflow for a combinatorial approach to generating derivatives of this compound is outlined below:

| Step | Description |

| 1. Scaffold Selection | The core structure of this compound is chosen as the starting point. |

| 2. Identification of Diversity Points | Key positions on the scaffold for modification are identified, such as the phenyl ring, the methoxy group position, and the butyric acid chain. |

| 3. Library Design | A virtual library of potential derivatives is often designed using computational tools to ensure chemical diversity and drug-like properties. |

| 4. Synthesis | The library is synthesized using high-throughput methods such as solid-phase or solution-phase parallel synthesis. acs.orgresearchgate.net |

| 5. High-Throughput Screening | The entire library is screened for biological activity against a specific target or in a cellular assay. |

| 6. Hit Identification and Deconvolution | Active compounds ("hits") are identified, and if mixture-based libraries were used, their specific structures are determined. nih.gov |

| 7. Structure-Activity Relationship (SAR) Analysis | The data from the screen is used to build a comprehensive understanding of how different substituents affect biological activity. |

Through these combinatorial approaches, researchers can efficiently navigate the vast chemical landscape to discover novel analogues of this compound with tailored biological profiles.

Computational and Theoretical Studies on 4 2 Methoxy Phenylcarbamoyl Butyric Acid and Derivatives

Density Functional Theory (DFT) Calculations for Molecular Design and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. biointerfaceresearch.com DFT calculations are employed to predict a wide range of properties of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid, from its three-dimensional structure to its chemical reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like this compound, which possesses several rotatable bonds, this process also involves a conformational analysis to identify the various low-energy shapes (conformers) the molecule can adopt.

The conformational landscape of this molecule is primarily dictated by the torsion angles around the amide linkage and the butyric acid chain. A study on the related compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, revealed significant conformational flexibility. mdpi.com Twists are observed around the C(amide)–C(methylene) bond and between the aromatic ring and the amide group. mdpi.com For this compound, similar flexibility is expected. The methoxy (B1213986) group on the phenyl ring can also influence the preferred conformation through steric and electronic effects.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to calculate the energies of different conformers. biointerfaceresearch.com The results of such an analysis would provide the relative energies of various conformers, allowing for the identification of the most stable, or ground-state, conformation. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Table 1: Representative Torsion Angles in Carbamoyl (B1232498) Butanoic Acid Derivatives

| Compound Derivative (Ar group) | C(amide)–N–C(phenyl)–C(phenyl) Torsion Angle (°) | O(carboxyl)–C–C–C Torsion Angle (°) | Reference |

|---|---|---|---|

| 2,4-dichlorophenyl | 138.2(2) | - | mdpi.com |

| 2-methoxyphenyl (Molecule 1) | -16.4(5) | 0.6(4) | mdpi.com |

| 2-methoxyphenyl (Molecule 2) | - | - | mdpi.com |

| 3,5-dichlorophenyl | -133.95(18) | - | mdpi.com |

| 4-chlorophenyl | - | 13.9(5) | mdpi.com |

Note: Data for the 2-methoxyphenyl derivative in the original study referred to two independent molecules in the crystal structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, indicating that this region is prone to electrophilic attack. The LUMO, on the other hand, may be distributed over the phenyl ring and the amide group. The precise distribution of these orbitals can be visualized using computational software.

The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a Representative Organic Molecule

| Parameter | Formula | Calculated Value (eV) | Reference |

|---|---|---|---|

| HOMO Energy | EHOMO | - | mdpi.com |

| LUMO Energy | ELUMO | - | mdpi.com |

| Energy Gap | ΔE = ELUMO - EHOMO | - | mdpi.com |

| Hardness | η = (ELUMO - EHOMO) / 2 | 7.3759 | mdpi.com |

| Softness | S = 1 / η | 0.1356 | mdpi.com |

| Electrophilicity Index | ω = μ2 / (2η) where μ = (EHOMO + ELUMO) / 2 | 1.1290 | mdpi.com |

Note: The calculated values are for 2-methoxy-4,6-diphenylnicotinonitrile and are presented for illustrative purposes.

An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, the ESP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and amide groups, as well as the methoxy group. These regions would be the primary sites for hydrogen bonding interactions. The hydrogen atom of the carboxylic acid and the amide N-H group would be expected to show positive potential (blue), indicating their role as hydrogen bond donors. The aromatic ring would exhibit a more complex potential distribution due to the influence of the methoxy and carbamoyl substituents.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for identifying stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space available to a molecule under specific conditions (e.g., in a solvent at a particular temperature).

For a flexible molecule like this compound, MD simulations can reveal the different conformations the molecule can adopt in solution and the transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, as both the molecule and the target are dynamic entities. A recent study on a membrane-active peptide demonstrated how MD simulations can be used to understand its folding and interaction with a lipid bilayer. nih.gov

The results of an MD simulation are a trajectory file that contains the positions and velocities of all atoms at each time step. Analysis of this trajectory can provide information on:

The distribution of different conformers over time.

The flexibility of different parts of the molecule.

The formation and breaking of intramolecular hydrogen bonds.

The interaction of the molecule with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal of QSAR is to develop predictive models that can be used to estimate the activity of new, untested compounds.

A QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Preparation: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of numerical descriptors that represent the physicochemical properties of the molecules are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set.

A successfully developed QSAR model could be used to predict the biological activity of novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is a widely used tool in drug discovery to understand the binding mode of a ligand to its target and to estimate the strength of the binding affinity.

In a molecular docking study of this compound, the compound would be docked into the active site of a relevant biological target. The docking algorithm would explore different possible binding poses of the ligand within the active site and score them based on a scoring function that estimates the binding energy.

The results of a docking study can provide valuable insights into:

The most likely binding mode of the ligand.

The key amino acid residues in the active site that interact with the ligand.

The types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A predicted binding affinity, which can be used to rank different compounds.

This information can be used to rationalize the observed biological activity of this compound and to guide the design of new derivatives with improved binding affinity and selectivity. For instance, a study on anti-mycobacterial natural products used molecular docking to predict their biological targets. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Ligand with a Protein Target

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 2-nortiliacorinine | PknB | -10.9 | - | - |

| tiliacorine | PknB | -11.4 | - | - |

| 13'-bromotiliacorinine | PknB | -9.8 | - | - |

| Control Drug (MIX) | PknB | -7.7 | - | - |

Note: This table shows example data from a study on anti-mycobacterial natural products and is for illustrative purposes. mdpi.com

In Silico Prediction of Reactivity and Stability

Computational chemistry provides powerful tools to predict the reactivity and stability of molecules through the calculation of various electronic and structural properties. Density Functional Theory (DFT) is a commonly employed method for these predictions, offering insights into the molecule's behavior at the quantum level. For this compound, these studies would typically involve geometry optimization followed by the calculation of molecular orbitals, electrostatic potential, and various reactivity descriptors.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For analogous compounds, such as other N-aryl amides and methoxyphenyl derivatives, DFT calculations have been used to determine these values. nih.govmdpi.com These studies indicate that the distribution of HOMO and LUMO densities can pinpoint the likely sites for electrophilic and nucleophilic attack. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-phenyl ring, while the LUMO may be distributed over the carbamoyl and butyric acid moieties.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron donating ability |

| ELUMO | -1.2 | Electron accepting ability |

| Energy Gap (ΔE) | 5.3 | Chemical stability and reactivity |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of the molecule's stability and potential for chemical reactions. researchgate.net

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is generally more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ).

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

These illustrative values suggest that this compound would be a relatively stable molecule with a moderate electrophilicity index.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In an MEP map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy, carbamoyl, and carboxylic acid groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and carboxylic acid groups would exhibit positive potential, indicating them as sites for nucleophilic attack. Such analyses are crucial for understanding intermolecular interactions and predicting reaction pathways. researchgate.net

Mechanistic Biological Research and Potential Targets of 4 2 Methoxy Phenylcarbamoyl Butyric Acid and Analogues

Exploration of Enzyme Inhibition Mechanisms

The primary hypothesized mechanism of action for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid and its analogues is the inhibition of histone deacetylases (HDACs). nih.govyoutube.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. youtube.comnih.gov This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. youtube.com By inhibiting HDACs, compounds like 4-PBA can induce hyperacetylation of histones, leading to a more relaxed chromatin state and altered gene expression, which can, in turn, affect cellular processes such as cell cycle progression, differentiation, and apoptosis. nih.govfrontiersin.org

The active site of zinc-dependent HDACs, the likely targets for this class of compounds, features a catalytic pocket with a zinc ion that is crucial for the deacetylase activity. nih.govmdpi.com Inhibitors typically interact with this active site through a zinc-binding group. mdpi.com For butyric acid derivatives, the carboxylic acid moiety can serve this function. The binding affinity of an inhibitor is a measure of the strength of its interaction with the enzyme. While specific binding affinity data for this compound is not available, studies on other HDAC inhibitors have characterized these interactions in detail. For instance, the binding of the HDAC inhibitor pracinostat (B612167) to class I HDACs has been analyzed, showing varying binding affinities for different HDAC isozymes. nih.gov The conformation of the inhibitor within the binding pocket is also critical, with some selective inhibitors adopting specific shapes, such as an L-shaped conformation for HDAC8-selective inhibitors, to fit into unique pockets within the active site. nih.gov The phenyl and methoxy-phenylcarbamoyl groups of this compound would be expected to interact with the surface of the enzyme's catalytic tunnel, influencing its binding affinity and selectivity towards different HDAC isoforms.

The kinetic properties of an enzyme inhibitor, including its association (on-rate) and dissociation (off-rate) constants, determine its residence time on the target enzyme and can significantly influence its biological activity. nih.govrsc.org Some HDAC inhibitors are characterized as "slow-binding" or have a long residence time, which can lead to sustained biological effects. nih.gov In contrast, other inhibitors may have "fast-on/fast-off" kinetics. nih.govnih.gov For example, benzamide-based HDAC inhibitors have been shown to be long-residence-time inhibitors, whereas hydroxamates like SAHA exhibit rapid binding kinetics. nih.gov The specific kinetic profile of this compound with HDAC enzymes has not been determined. However, such studies would be crucial in understanding its potency and duration of action at a cellular level. Kinetic selectivity, where an inhibitor has different residence times on different but related enzyme isoforms (e.g., HDAC1 vs. HDAC2), is an important aspect of developing more targeted therapeutics. rsc.orgresearchgate.net

Investigation of Receptor Modulation Pathways

While HDACs are enzymes rather than receptors in the traditional sense, their inhibition modulates a wide array of cellular signaling pathways that are typically initiated by receptor activation. Therefore, this section will discuss the downstream consequences of HDAC inhibition by this compound and its analogues.

In the context of HDAC inhibition, this can be interpreted as the interaction profile of the compound with different HDAC isoforms. The human genome encodes 11 zinc-dependent HDACs, which are grouped into different classes based on their structure and function. mdpi.com Many HDAC inhibitors exhibit pan-inhibitory activity, affecting multiple HDAC isoforms, while others are more selective. nih.govmdpi.com The selectivity profile of an HDAC inhibitor is a key determinant of its biological effects and therapeutic potential. For example, N-(4-chlorophenyl)-4-phenylbutanamide, a derivative of phenylbutyric acid, has been identified as an inhibitor of HDAC6. nih.gov The specific isoform selectivity of this compound has not been reported.

Inhibition of HDACs can have profound effects on various signaling pathways that regulate cell fate. By altering the acetylation status of histones and non-histone proteins, HDAC inhibitors can modulate the expression and activity of key signaling molecules. nih.govresearchgate.net For instance, the HDAC inhibitor romidepsin (B612169) has been shown to affect the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways, particularly in cells with Ras mutations. nih.gov Furthermore, studies with 4-PBA have demonstrated that it can upregulate the expression of interleukin-8 (IL-8), a signaling protein, by increasing the acetylation of histone H3 at the IL-8 promoter. nih.gov This, in turn, can activate downstream pathways such as the Gab2-ERK pathway. nih.gov The downstream signaling effects of this compound would likely be dependent on the specific cellular context and its HDAC isoform selectivity.

Mechanistic Studies in Cellular Contexts (In Vitro Models)

The cellular effects of HDAC inhibitors are typically studied in various in vitro models, such as cancer cell lines. These studies have revealed that HDAC inhibitors can induce a range of cellular responses, including cell cycle arrest, apoptosis (programmed cell death), and differentiation. nih.govashpublications.org The specific outcomes often depend on the cell type, the concentration of the inhibitor, and the duration of exposure. nih.govashpublications.org

For example, the HDAC inhibitor MS-275 has been shown to induce apoptosis in leukemia cell lines in a dose-dependent manner. ashpublications.org In gastric cancer cells, 4-PBA has been observed to increase the acetylation of histones H2A, H2B, H3, and H4, which correlates with its effects on gene expression and cell migration. nih.gov In vitro studies with N-(4-chlorophenyl)-4-phenylbutanamide have demonstrated its anti-proliferative activity against cervical cancer and leukemia cells, with specific IC50 values determined for different cell lines. nih.gov

While no specific in vitro data for this compound is available, it is plausible that it would exhibit similar activities, such as inducing histone hyperacetylation and affecting the proliferation of sensitive cell lines. The table below summarizes the observed in vitro effects of some analogues.

| Compound Name | Cell Line | Observed Effect | IC50 Value |

| N-(4-chlorophenyl)-4-phenylbutanamide | HeLa (Cervical Cancer) | Anti-proliferative | 72.6 µM |

| N-(4-chlorophenyl)-4-phenylbutanamide | THP-1 (Acute Myeloid Leukemia) | Anti-proliferative | 16.5 µM |

| N-(4-chlorophenyl)-4-phenylbutanamide | HMC (Human Mast Leukemia) | Anti-proliferative | 79.29 µM |

| N-(4-chlorophenyl)-4-phenylbutanamide | Kasumi (Chronic Myelogenous Leukemia) | Anti-proliferative | 101 µM |

Research on Bacterial Virulence Inhibition, specifically Type III Secretion Systems

The type III secretion system (T3SS) is a critical virulence factor for many Gram-negative bacteria, acting as a molecular syringe to inject effector proteins into host cells, which is essential for successful infection. frontiersin.orgmdpi.com Inhibition of the T3SS is an attractive anti-virulence strategy as it can disarm pathogens without exerting selective pressure that leads to antibiotic resistance. nih.govnih.gov While direct research on this compound is not extensively documented in this area, studies on structurally related compounds and the butyric acid moiety provide insights into potential mechanisms.

Butyric acid itself has been shown to modulate bacterial gene expression. nih.gov For some pathogens, butyrate (B1204436) can act as a T3SS inhibitor. nih.gov However, its effect is organism-dependent, as it can also act as a T3SS activator in other bacteria. nih.gov

Research into small-molecule inhibitors has identified various compounds that target the T3SS. For instance, salicylidene acyl hydrazide derivatives have been shown to block the secretion of effector proteins in pathogens like Yersinia. nih.gov Another class of compounds, phenoxyacetamides, has been identified as potent T3SS inhibitors in Pseudomonas aeruginosa. mdpi.comresearchgate.net These inhibitors function by blocking the translocation of effector proteins into host cells. researchgate.net Given the structural elements of this compound, which includes an amide linkage and aromatic rings similar to some identified inhibitors, it is plausible that it or its analogues could interact with components of the T3SS apparatus. However, specific studies are required to validate this hypothesis.

Table 1: Examples of Small-Molecule Inhibitors of Type III Secretion Systems

| Compound Class | Example Compound | Target Pathogen(s) | Mechanism of Action |

|---|---|---|---|

| Salicylidene acyl hydrazides | INP0007 | Yersinia pseudotuberculosis, Chlamydia trachomatis | Blocks secretion of effector proteins. nih.gov |

| Phenoxyacetamides | MBX1641 | Pseudomonas aeruginosa, Yersinia pestis | Inhibits secretion of T3SS effector proteins. nih.gov |

| Fatty Acids | Petroselinic Acid | Staphylococcus aureus | Suppresses production of virulence factors. nih.gov |

Exploration of Anti-proliferative Mechanisms (e.g., DNA repair pathways involving PARP)

The anti-proliferative potential of butyric acid and its derivatives is well-documented, with mechanisms often linked to the inhibition of histone deacetylases (HDACs). nih.gov This activity can lead to cell cycle arrest and apoptosis in cancer cells. While direct studies on this compound are limited, research on related structures provides a basis for its potential mechanisms.

Derivatives of N-(benzimidazol-2-yl)-substituted benzamide (B126) have demonstrated significant anti-proliferative activity against breast cancer cell lines, with compounds bearing a methoxy (B1213986) substituent on the phenyl ring showing increased potency. acgpubs.org This suggests that the methoxyphenyl group in this compound could contribute to anti-cancer activity.